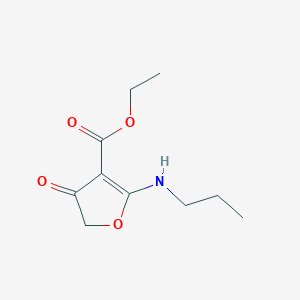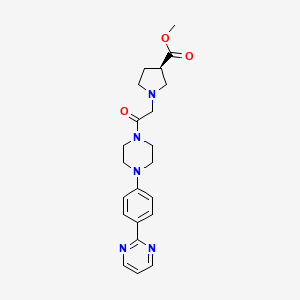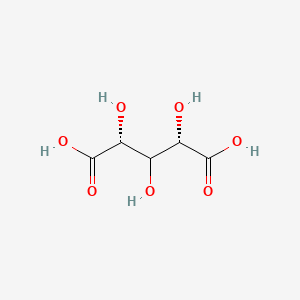
D-Xylaric Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Xylaric Acid can be synthesized through the oxidation of xylose. One common method involves the use of nitric acid as an oxidizing agent. The reaction typically takes place under controlled conditions to ensure the complete oxidation of xylose to this compound . Another method involves the aerobic oxidation of xylose in water over platinum catalysts. This method is efficient and operates at low temperatures, achieving high yields of this compound .
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of xylose using platinum-based catalysts. The reaction is carried out in aqueous solutions under controlled pH and temperature conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
D-Xylaric Acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Nitric acid or platinum catalysts in aqueous solutions
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Various reagents depending on the desired functional group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized derivatives of this compound.
Scientific Research Applications
D-Xylaric Acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of D-Xylaric Acid involves its interaction with various molecular targets and pathways. For example, in neuroprotection, it may modulate oxidative stress and inflammation pathways. The compound’s effects are mediated through its interaction with proteins and enzymes involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
- L-Arabinaric Acid
- D-Arabinaric Acid
- Ribaric Acid
Uniqueness
D-Xylaric Acid is unique due to its specific structure and the types of reactions it undergoes. Its ability to form polyhydroxypolyamides distinguishes it from other similar compounds, making it valuable for industrial applications .
Properties
Molecular Formula |
C5H8O7 |
|---|---|
Molecular Weight |
180.11 g/mol |
IUPAC Name |
(2S,4R)-2,3,4-trihydroxypentanedioic acid |
InChI |
InChI=1S/C5H8O7/c6-1(2(7)4(9)10)3(8)5(11)12/h1-3,6-8H,(H,9,10)(H,11,12)/t1?,2-,3+ |
InChI Key |
NPTTZSYLTYJCPR-MZJVJLTCSA-N |
Isomeric SMILES |
[C@@H](C([C@@H](C(=O)O)O)O)(C(=O)O)O |
Canonical SMILES |
C(C(C(=O)O)O)(C(C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,5R,8AS)-1-ethyl-3-oxohexahydro-1H-oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B15206755.png)
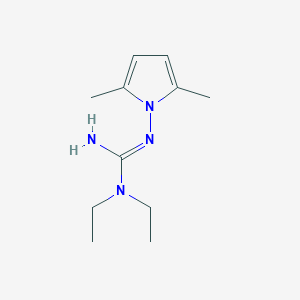
![3-Cyclopentyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15206762.png)
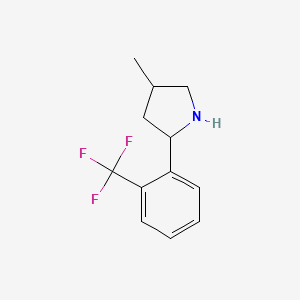
![N-(5-(tert-Butyl)-2-methoxyphenyl)-3-(5,7-dimethyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B15206800.png)
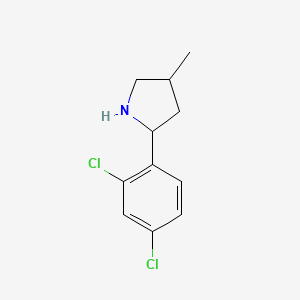
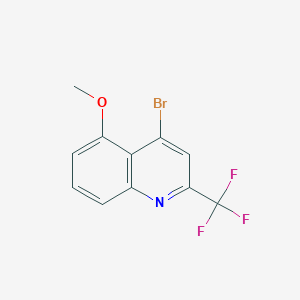
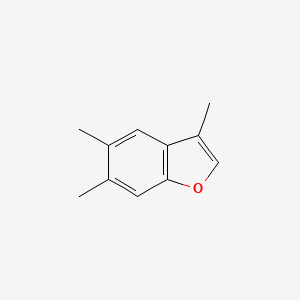
![1H-Pyrrole-2,5-dione, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B15206821.png)
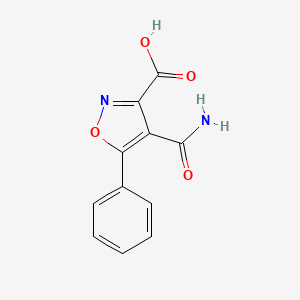
![1-(6-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206844.png)
